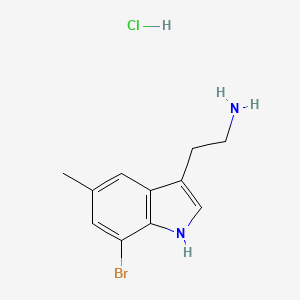

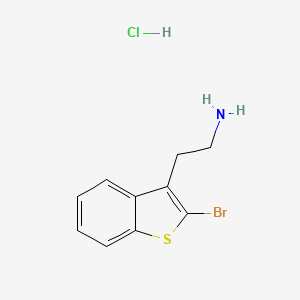

Clorhidrato de 2-(7-bromo-5-metil-1H-indol-3-il)etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural and synthetic compounds .

Molecular Structure Analysis

The molecular structure of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride can be determined using various spectroscopic methods . The compound has a molecular weight of 253.138 Da and a monoisotopic mass of 252.026199 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride include its molecular structure, weight, and monoisotopic mass . Additional properties such as melting point, boiling point, and density would need to be determined experimentally.Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha informado que los derivados del indol poseen actividad antiviral . Por ejemplo, se prepararon derivados de 6-amino-4-alquil-sustituido-1H-indol-2-carboxilato sustituido y se informaron como agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol también exhiben propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.

Actividad anticancerígena

Los derivados del indol han mostrado promesa en el campo de la oncología . Pueden usarse en el desarrollo de nuevos medicamentos para el tratamiento de varios tipos de cáncer.

Actividad anti-VIH

Se ha informado que algunos derivados del indol tienen actividad anti-VIH . Esto sugiere posibles aplicaciones en el tratamiento del VIH / SIDA.

Actividad antioxidante

Los derivados del indol también pueden actuar como antioxidantes . Esta propiedad podría aprovecharse en el desarrollo de tratamientos para afecciones causadas por estrés oxidativo.

Actividad antimicrobiana

Se ha descubierto que los derivados del indol poseen propiedades antimicrobianas . Esto los hace potencialmente útiles en el desarrollo de nuevos agentes antimicrobianos.

Actividad antituberculosa

Se han investigado los derivados del indol por su actividad antituberculosa in vitro . Esto sugiere posibles aplicaciones en el tratamiento de la tuberculosis.

Actividad antidiabética

Los derivados del indol también exhiben propiedades antidiabéticas . Esto podría ser útil en el desarrollo de nuevos tratamientos para la diabetes.

Direcciones Futuras

Given the interest in indole derivatives for their potential biological activities , future research could focus on the synthesis, characterization, and biological evaluation of 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride. This could include developing specific synthesis methods, studying its chemical reactivity, and evaluating its potential biological activities.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways would depend on the specific biological activity influenced by this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the effects could potentially include changes in cell signaling, gene expression, or metabolic processes, among others.

Análisis Bioquímico

Biochemical Properties

These interactions can influence biochemical reactions in various ways, such as enzyme inhibition or activation, changes in gene expression, and alterations in metabolic pathways .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine hydrochloride are not currently known. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(7-bromo-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)10(12)5-7;/h4-6,14H,2-3,13H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGXAPNFKATYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)

![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)

![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)

![N-(2-fluorophenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2453661.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2453665.png)